![molecular formula C20H28N2O3 B5129545 1-(4-tert-butylbenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5129545.png)
1-(4-tert-butylbenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves condensation reactions between specific carbamides and acids in the presence of catalyzers like 3-(3-dimethylaminopropyl)carbodiimide hydrochloride under basic conditions. These processes are characterized by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, ensuring the desired compound's successful synthesis (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure is typically confirmed through single-crystal XRD data, revealing the crystallization in specific space groups with detailed unit cell parameters. This structural confirmation allows for a deeper understanding of the compound's conformation and the interactions within its crystal architecture, including weak C-H···O intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
These compounds often exhibit specific chemical reactivities, such as their ability to undergo further functionalization or participate in biological activities. The synthetic routes can involve amination, esterification, and cyclization reactions, demonstrating their versatile reactivity profile. For instance, certain piperazine derivatives have been synthesized through low-cost amination and characterized for their potential as intermediates in producing biologically active compounds (Liu Ya-hu, 2010).
properties
IUPAC Name |
[4-(4-tert-butylbenzoyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-20(2,3)16-8-6-15(7-9-16)18(23)21-10-12-22(13-11-21)19(24)17-5-4-14-25-17/h6-9,17H,4-5,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCRPEQVAKYOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone |
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